Ganolucidic Acid E
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Overview
Description
Ganolucidic Acid E is a triterpenoid compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum . This compound is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is part of a larger group of bioactive triterpenoids found in Ganoderma lucidum, which have been extensively studied for their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic Acid E typically involves the extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum. The process includes:
Extraction: Using solvents such as ethanol or methanol to extract triterpenoids from the dried fruiting bodies.
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advances in bioengineering and culturing techniques have improved the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Ganolucidic Acid E undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Ganolucidic Acid E has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ganolucidic Acid E involves multiple molecular targets and pathways:
Anti-Cancer Activity: this compound induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).
Anti-Inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Ganolucidic Acid E is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:
Ganoderic Acids: Another group of triterpenoids from Ganoderma lucidum with similar pharmacological properties.
Lucidenic Acids: These compounds also exhibit anti-cancer, anti-inflammatory, and antioxidant activities but differ in their chemical structures and specific bioactivities.
Uniqueness: this compound stands out due to its potent anti-cancer activity and its ability to induce apoptosis in various cancer cell lines . Its unique structure contributes to its distinct pharmacological profile compared to other triterpenoids .
Properties
CAS No. |
114567-50-9 |
---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-17(9-8-10-18(2)26(34)35)20-15-24(33)30(7)19-11-12-22-27(3,4)23(32)13-14-28(22,5)25(19)21(31)16-29(20,30)6/h10,17,20,22,24,33H,8-9,11-16H2,1-7H3,(H,34,35)/b18-10+/t17-,20-,22+,24+,28+,29-,30-/m1/s1 |
InChI Key |
XRBLVCACUHPHDE-NKRIBODASA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origin of Product |
United States |
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